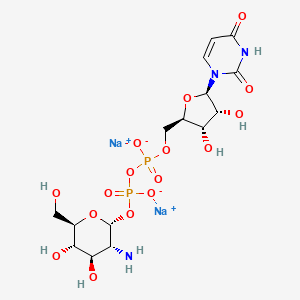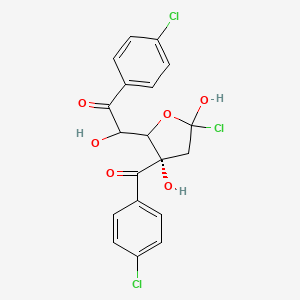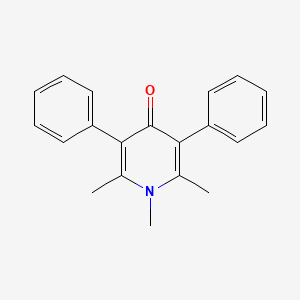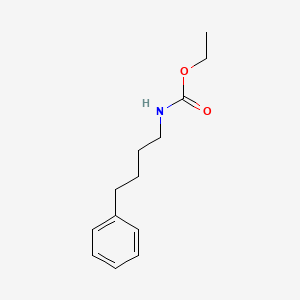
UDP-glucosamine disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-glucosamine disodium, also known as uridine diphosphate N-acetylglucosamine disodium, is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound is a crucial part of the hexosamine biosynthesis pathway and plays a significant role in various biological processes, including intracellular signaling and the formation of glycosaminoglycans, proteoglycans, and glycolipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
UDP-glucosamine disodium can be synthesized through enzymatic routes. One common method involves the phosphorylation of N-acetylglucosamine by N-acetylhexosamine 1-kinase, followed by pyrophosphorylation by N-acetylglucosamine uridyltransferase to yield this compound . This enzymatic synthesis is preferred due to its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound often employs whole-cell catalysis methods using microorganisms like Saccharomyces cerevisiae. This method leverages the natural metabolic pathways of the microorganisms to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
UDP-glucosamine disodium undergoes various chemical reactions, including:
Glycosylation: It acts as a donor molecule in glycosylation reactions, transferring N-acetylglucosamine residues to proteins and lipids.
Hydrolysis: It can be hydrolyzed to release N-acetylglucosamine and uridine diphosphate.
Common Reagents and Conditions
The glycosylation reactions typically involve glycosyltransferases as catalysts. The hydrolysis reactions can occur under acidic or enzymatic conditions.
Major Products
The major products formed from these reactions include glycosylated proteins and lipids, as well as free N-acetylglucosamine and uridine diphosphate .
Aplicaciones Científicas De Investigación
UDP-glucosamine disodium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in cell signaling and the regulation of various cellular processes.
Medicine: It is involved in the study of metabolic diseases and the development of therapeutic agents targeting glycosylation pathways.
Industry: It is used in the production of glycosaminoglycans and other polysaccharides for various industrial applications .
Mecanismo De Acción
UDP-glucosamine disodium exerts its effects primarily through its role as a substrate for O-GlcNAc transferase, which catalyzes the addition of O-GlcNAc to proteins.
Comparación Con Compuestos Similares
Similar Compounds
UDP-N-acetylgalactosamine: Similar to UDP-glucosamine disodium, it is involved in glycosylation reactions but transfers N-acetylgalactosamine residues instead.
UDP-glucose: Another nucleotide sugar involved in glycosylation, but it transfers glucose residues.
Uniqueness
This compound is unique in its specific role in transferring N-acetylglucosamine residues, which is crucial for the synthesis of glycosaminoglycans and the regulation of protein function through O-GlcNAcylation. This specificity makes it a valuable tool in studying and manipulating glycosylation pathways .
Propiedades
Fórmula molecular |
C15H23N3Na2O16P2 |
|---|---|
Peso molecular |
609.28 g/mol |
Nombre IUPAC |
disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H25N3O16P2.2Na/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25;;/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10-,11-,12-,13-,14-;;/m1../s1 |
Clave InChI |
OYUJNUWEWMWPBM-CZILZAFRSA-L |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)











